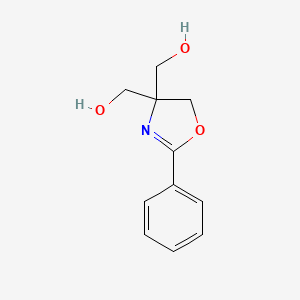

4,4(5h)-Oxazoledimethanol, 2-phenyl-

描述

4,4(5h)-Oxazoledimethanol, 2-phenyl- is a heterocyclic compound that contains an oxazole ring with two hydroxymethyl groups and a phenyl group attached

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4(5h)-Oxazoledimethanol, 2-phenyl- typically involves the condensation of 2-phenylglyoxal with amino alcohols under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of 4,4(5h)-Oxazoledimethanol, 2-phenyl- may involve large-scale synthesis using similar methods as described above, with optimization for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

化学反应分析

Types of Reactions

4,4(5h)-Oxazoledimethanol, 2-phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced to form corresponding dihydro or tetrahydro derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-phenyl-4,4(5h)-oxazoledicarboxylic acid.

Reduction: Formation of 2-phenyl-4,4(5h)-dihydrooxazole.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Pharmaceutical Applications

4,4(5H)-Oxazoledimethanol, 2-phenyl- has been investigated for its potential as a bioactive agent. Compounds containing oxazole rings are often associated with various biological activities, including:

- Anticancer Activity : Research indicates that oxazole derivatives can exhibit significant anticancer properties. For instance, novel derivatives have shown selective inhibition against specific carbonic anhydrases related to cancer progression, suggesting that oxazole-based compounds could be developed as targeted cancer therapeutics .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of electron-donating substituents in related oxazole derivatives enhances their radical scavenging potential .

- Immunogenic Compositions : The compound is also explored in the context of immunogenic formulations that utilize viral vectors for therapeutic applications. Such compositions can improve the transduction efficiency of therapeutic agents in target cells .

Analytical Chemistry Applications

In analytical chemistry, 4,4(5H)-Oxazoledimethanol, 2-phenyl- can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves:

- Reverse Phase HPLC : This method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid to separate and analyze the compound. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility .

The scalability of this HPLC method allows for preparative separation and isolation of impurities, making it valuable for pharmacokinetic studies.

Material Science Applications

The structural properties of 4,4(5H)-Oxazoledimethanol, 2-phenyl- lend themselves to applications in material science:

- Heat-resistant Polymers : Compounds similar to oxazole derivatives are utilized in the development of heat-resistant materials due to their thermal stability. This characteristic is essential for applications requiring durability under high-temperature conditions .

- Dyes and Scintillators : Oxazole derivatives are also explored in the formulation of dyes and scintillators due to their fluorescent properties. These materials are significant in various industrial applications including imaging and detection technologies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of oxazole derivatives for their ability to inhibit carbonic anhydrases associated with cancer cell proliferation. The most promising compounds showed effective inhibition at nanomolar concentrations, indicating strong potential as therapeutic agents against specific cancer types .

Case Study 2: HPLC Method Development

A comprehensive study on the separation of oxazole derivatives using HPLC showcased the effectiveness of using a reverse phase approach. The method was validated for its reproducibility and efficiency in isolating compounds from complex mixtures, highlighting its applicability in pharmacological research .

作用机制

The mechanism of action of 4,4(5h)-Oxazoledimethanol, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Oxazol-5(4H)-one: A related compound with a similar oxazole ring structure.

1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable chemical properties.

Uniqueness

4,4(5h)-Oxazoledimethanol, 2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxymethyl groups and phenyl ring make it a versatile compound for various applications .

生物活性

4,4(5H)-Oxazoledimethanol, 2-phenyl- is a compound belonging to the oxazolone family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-virulence, anticancer properties, and other relevant pharmacological effects.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , particularly against various bacterial strains. In a study evaluating a series of oxazolone derivatives, it was found that certain derivatives of 4,4(5H)-Oxazoledimethanol demonstrated potent activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed a two-fold increase in activity against Staphylococcus aureus and Pseudomonas aeruginosa when specific substituents were introduced into the phenyl group .

Table 1: Antimicrobial Activity of 4,4(5H)-Oxazoledimethanol Derivatives

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| 9a | Staphylococcus aureus | 32 |

| 9b | Pseudomonas aeruginosa | 16 |

| 9c | Escherichia coli | 64 |

| 9d | Klebsiella pneumoniae | 32 |

Anti-Virulence Activity

The anti-virulence potential of the compound has been explored through its ability to inhibit quorum sensing (QS) in bacteria. The oxazolone derivatives were shown to effectively bind to QS receptors, thereby disrupting communication among bacterial populations. This mechanism is crucial for preventing biofilm formation and pathogenicity in bacteria like Pseudomonas aeruginosa .

Anticancer Properties

4,4(5H)-Oxazoledimethanol has also been investigated for its anticancer activities . Various derivatives have been tested against different cancer cell lines, showing promising results. For instance, certain compounds exhibited cytotoxic effects on HeLa (cervical cancer) and Caco-2 (colon cancer) cell lines with IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Oxazolone Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | HeLa | 12.5 |

| 9b | Caco-2 | 15.3 |

| 9c | A549 | 10.7 |

| 9d | MCF-7 | 14.0 |

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of cell cycle progression : Some derivatives were found to block the cell cycle at the G2/M phase in cancer cells .

- Induction of apoptosis : Studies indicated that certain oxazolone derivatives could trigger apoptosis in tumor cells through various signaling pathways.

- Tyrosinase inhibition : Compounds related to this family have shown strong inhibition against mushroom tyrosinase, which is significant for skin-related applications and pigmentation disorders .

Case Studies

- Antimicrobial Efficacy : In a comparative study on the antimicrobial efficacy of several oxazolone derivatives, it was noted that modifications on the phenyl ring significantly influenced antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against resistant strains .

- Cytotoxicity Evaluation : In another investigation involving flavone analogs that incorporated oxazolone structures, researchers found that specific substitutions led to enhanced cytotoxicity against colon cancer cells while maintaining low toxicity towards normal cells .

属性

IUPAC Name |

[4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCJESXVHLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292037 | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62203-32-1 | |

| Record name | NSC79941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。